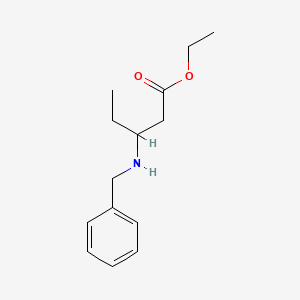

Ethyl 3-(benzylamino)pentanoate

Description

Ethyl 3-(benzylamino)pentanoate is a synthetic ester featuring a benzylamino substituent on the third carbon of a pentanoate backbone.

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

ethyl 3-(benzylamino)pentanoate |

InChI |

InChI=1S/C14H21NO2/c1-3-13(10-14(16)17-4-2)15-11-12-8-6-5-7-9-12/h5-9,13,15H,3-4,10-11H2,1-2H3 |

InChI Key |

MBTGZYQVESJFSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OCC)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(benzylamino)pentanoate can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl 3-bromopentanoate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the benzylamino group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzylamino group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(benzylamino)pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(benzylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing the active benzylamino moiety.

Comparison with Similar Compounds

Ethyl 3-(Benzylamino)-3-Methylbutanoate Hydrochloride (CAS 85532-41-8)

Structural Differences :

- Backbone: A butanoate chain (4 carbons) vs. pentanoate (5 carbons) in the target compound.

- Substituent: A methyl group at the third carbon alongside the benzylamino group. Properties:

- Molecular formula: C₁₄H₂₂ClNO₂.

- Synthesis: Likely involves condensation of benzylamine with ethyl 3-methylbutanoate derivatives, followed by hydrochloride salt formation.

Ethyl 3-(Benzylamino)-3-Oxopropanoate (CAS 29689-63-2)

Structural Differences :

- Backbone: A propanoate chain (3 carbons) with an oxo group at the third carbon.

- Substituent: Benzylamino group at the same position as the oxo group. Properties:

- Molecular formula: C₁₂H₁₅NO₃.

- Melting point: 46–49°C; boiling point: 411.5±38.0°C.

- Applications: Potential precursor for heterocyclic compounds (e.g., imidazoles or oxazolines) .

Ethyl Pentanoate (Ethyl Valerate)

Structural Differences :

- Lacks the benzylamino group. Properties:

- Key aroma compound in food products (e.g., fruits, spirits).

- Odor Activity Value (OAV): 1850 in flavor profiles, indicating significant sensory impact . Applications: Primarily used in flavor and fragrance industries, unlike the pharmacologically oriented benzylamino derivatives .

Ethyl 5-(4-Acetylphenyl)Pentanoate (CAS 6337-68-4)

Structural Differences :

- Features a 4-acetylphenyl substituent instead of benzylamino. Properties:

- Molecular formula: C₁₅H₂₀O₃.

- Applications: Intermediate in synthesizing aryl-substituted esters for materials science or drug discovery .

Comparative Data Table

Key Research Findings

- Synthetic Challenges: Benzylamino-substituted esters often require protective groups (e.g., trityl in ) to prevent side reactions during synthesis. For example, ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (84% yield) demonstrates the utility of trityl protection in stabilizing reactive intermediates .

- Analytical Methods: Compounds like ethyl 3-(benzylamino)-3-oxopropanoate are validated via HNMR and HPLC, ensuring purity and structural integrity .

- Functional Group Impact: The benzylamino group introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler esters like ethyl pentanoate, which are nonpolar and volatile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.